molecular formula C7H8N2O B13560614 1-(Pyrimidin-4-yl)prop-2-en-1-ol

1-(Pyrimidin-4-yl)prop-2-en-1-ol

Cat. No.: B13560614
M. Wt: 136.15 g/mol
InChI Key: QNKNMJQTCHRNGD-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)prop-2-en-1-ol is a compound that features a pyrimidine ring attached to a propenol group. Pyrimidine is a nitrogen-containing heterocyclic aromatic ring, which is a fundamental structure in many biological molecules, including nucleotides. The propenol group introduces an unsaturated alcohol functionality, making this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with propenol precursors under specific conditions. For instance, the use of ultrasonic irradiation has been reported to enhance the yield and reduce reaction time . Another method involves the use of catalytic systems, such as copper(I) catalyzed click reactions, to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the pyrimidine ring.

Major Products:

    Oxidation: Formation of pyrimidine-4-carboxylic acid.

    Reduction: Formation of 1-(Pyrimidin-4-yl)propan-1-ol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The propenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)prop-2-en-1-ol is unique due to its combination of a pyrimidine ring and a propenol group, which provides a versatile platform for chemical modifications and biological interactions

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-pyrimidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h2-5,7,10H,1H2

InChI Key

QNKNMJQTCHRNGD-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=NC=NC=C1)O

Origin of Product

United States

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